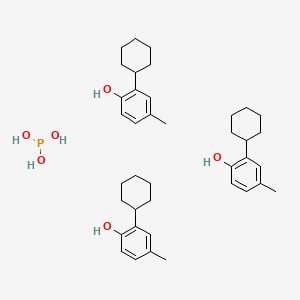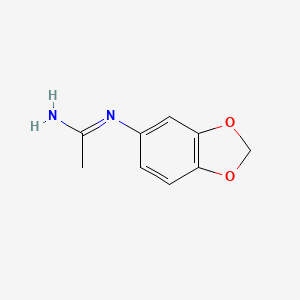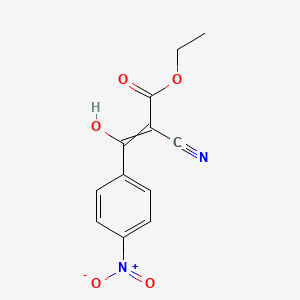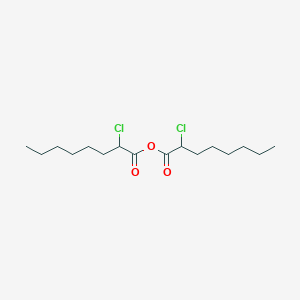
2-Chlorooctanoic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorooctanoic anhydride is an organic compound belonging to the class of acid anhydrides It is derived from 2-chlorooctanoic acid and is characterized by the presence of two acyl groups bonded to the same oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chlorooctanoic anhydride can be synthesized through the nucleophilic acyl substitution reaction of 2-chlorooctanoyl chloride with the sodium salt of 2-chlorooctanoic acid . The reaction typically involves the following steps:
- Preparation of 2-chlorooctanoyl chloride by reacting 2-chlorooctanoic acid with thionyl chloride (SOCl₂).
- Reaction of 2-chlorooctanoyl chloride with the sodium salt of 2-chlorooctanoic acid in an aprotic solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature and reaction time.
Chemical Reactions Analysis
Types of Reactions: 2-Chlorooctanoic anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form 2-chlorooctanoic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides
Common Reagents and Conditions:
Hydrolysis: Water, often in the presence of a base like pyridine.
Alcoholysis: Alcohols such as methanol or ethanol, typically under acidic or basic conditions.
Aminolysis: Primary or secondary amines, often in the presence of a base like triethylamine.
Major Products Formed:
Hydrolysis: 2-Chlorooctanoic acid.
Alcoholysis: 2-Chlorooctanoate esters.
Aminolysis: 2-Chlorooctanamide derivatives.
Scientific Research Applications
2-Chlorooctanoic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the 2-chlorooctanoyl group into various molecules.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-chlorooctanoic anhydride involves nucleophilic acyl substitution reactions. The compound’s electrophilic carbonyl carbon is attacked by nucleophiles such as water, alcohols, or amines, leading to the formation of various products. The reactivity is influenced by the electron-withdrawing effect of the chlorine atom, which increases the electrophilicity of the carbonyl carbon .
Comparison with Similar Compounds
Acetic Anhydride: Similar in structure but lacks the chlorine atom, making it less electrophilic.
Benzoic Anhydride: Contains a benzene ring, leading to different reactivity and applications.
Propanoic Anhydride: Similar aliphatic structure but without the chlorine substituent
Uniqueness: 2-Chlorooctanoic anhydride is unique due to the presence of the chlorine atom, which enhances its reactivity compared to other aliphatic anhydrides. This makes it particularly useful in reactions requiring a more electrophilic acylating agent.
Properties
CAS No. |
92455-14-6 |
|---|---|
Molecular Formula |
C16H28Cl2O3 |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
2-chlorooctanoyl 2-chlorooctanoate |
InChI |
InChI=1S/C16H28Cl2O3/c1-3-5-7-9-11-13(17)15(19)21-16(20)14(18)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 |
InChI Key |
CDLICIWWAWQCMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(=O)OC(=O)C(CCCCCC)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


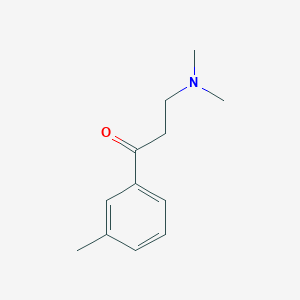
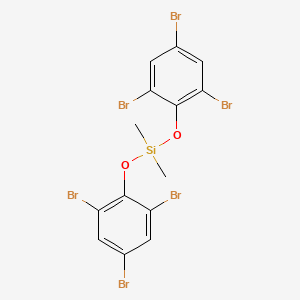
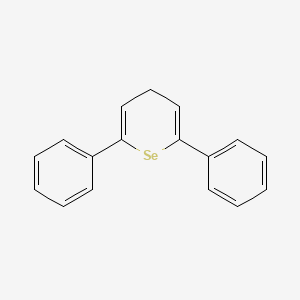
![Benzyl[4,5-bis(4-methoxyphenyl)thiophen-2-yl]dimethylsilane](/img/structure/B14360481.png)


![{4-[(Oxan-2-yl)oxy]butyl}(triphenyl)phosphanium iodide](/img/structure/B14360504.png)
![2-Chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-ethylbenzamide](/img/structure/B14360517.png)

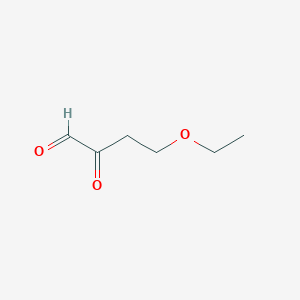
![N-[4-(4-Oxo-4H-1-benzopyran-2-yl)phenyl]-N'-phenylthiourea](/img/structure/B14360545.png)
